HCN1 Channel Activity: 7-Hydroxy Metabolite Shows No Inhibition vs. Norquetiapine IC50 13.9 μM
7-Hydroxyquetiapine (the hydroxylated core structure of 7-Hydroxy Quetiapine S-Oxide) shows no detectable inhibitory effect on HCN1 channel currents, whereas norquetiapine, the major active metabolite of quetiapine, produces concentration-dependent inhibition of HCN1 currents [1].
| Evidence Dimension | HCN1 channel current inhibition |
|---|---|
| Target Compound Data | No effect (no inhibition observed) |
| Comparator Or Baseline | Norquetiapine: IC50 = 13.9 ± 0.8 μM |
| Quantified Difference | Infinite (no activity vs. measurable IC50) |
| Conditions | Two-electrode voltage clamp recordings on HCN1 channels expressed in Xenopus laevis oocytes |
Why This Matters
This evidence establishes that 7-hydroxyquetiapine-containing species are not pharmacologically interchangeable with norquetiapine in HCN1-mediated signaling studies, requiring separate reference standards for accurate experimental interpretation.
- [1] Jean Jacques A, D'Avanzo N. Inhibition of HCN1 currents by norquetiapine, an active metabolite of the atypical anti-psychotic drug quetiapine. Front Pharmacol. 2024 Oct 7;15:1445509. doi: 10.3389/fphar.2024.1445509. View Source
